![molecular formula C7H10N2O3S B1327013 Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate CAS No. 733754-08-0](/img/structure/B1327013.png)
Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate
Overview
Description
Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate typically involves the reaction of appropriate thiazole derivatives with methoxymethylating agents under controlled conditions. One common method includes the use of methyl chloroformate and methoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield thiazole derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxymethyl groups, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
Antimicrobial Properties
Research indicates that methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate exhibits significant antimicrobial activity against various pathogens. The compound has been tested against:
- Gram-positive bacteria (e.g., Staphylococcus aureus)
- Gram-negative bacteria (e.g., Escherichia coli)
Its mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival .
Anticancer Activity
The compound has shown promising cytotoxic effects against several cancer cell lines:
- HepG2 (liver carcinoma)
- MDA-MB-231 (triple-negative breast cancer)
Cytotoxicity assays (e.g., MTT assay) have demonstrated that it can reduce cell viability significantly, comparable to established chemotherapeutic agents like doxorubicin. The compound's anticancer effects are attributed to its ability to inhibit enzymes involved in critical pathways such as peptidoglycan synthesis and proliferation in cancer cells .
Case Studies and Research Findings
Numerous studies have documented the biological activities of this compound:
- Antimicrobial Studies : A study demonstrated its effectiveness against multiple bacterial strains, highlighting its potential as a new antimicrobial agent.
- Anticancer Research : Investigations into its cytotoxic properties revealed that it effectively reduces the viability of cancer cells through specific molecular interactions .
- Mechanistic Studies : Research has focused on elucidating the pathways through which the compound exerts its effects, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-methoxybenzoate
- Methyl 4-amino-2-methoxybenzoate
- 2-Amino-4-methylthiazole
Uniqueness
Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Biological Activity
Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides an overview of its synthesis, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₇H₁₀N₂O₃S
- Molecular Weight : 202.23 g/mol
- CAS Number : 733754-08-0
The compound features a thiazole ring, which is known for its biological activity. The methoxymethyl and amino groups contribute to its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Reagents : Methyl chloroformate and methoxymethyl chloride.
- Catalysts : Triethylamine as a base.
- Conditions : Anhydrous conditions to prevent hydrolysis.
This method allows for the efficient production of the compound for further biological testing.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activities against various pathogens. Studies indicate that compounds with thiazole rings often exhibit significant antibacterial properties:
- Target Organisms :
- Gram-positive bacteria (e.g., Staphylococcus aureus)
- Gram-negative bacteria (e.g., Escherichia coli)
The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival .
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against cancer cell lines:
-
Cell Lines Tested :
- HepG2 (liver carcinoma)
- MDA-MB-231 (triple-negative breast cancer)
- Cytotoxicity Assays : The MTT assay was employed to determine the IC50 values, indicating the concentration required to reduce cell viability by 50%. Results showed promising cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition : The compound has been shown to inhibit enzymes involved in critical pathways such as peptidoglycan synthesis in bacteria and proliferation in cancer cells.
- Cell Signaling Modulation : It potentially influences various signaling pathways that regulate cell growth and apoptosis .
Case Studies and Research Findings
A comprehensive review of literature reveals several studies highlighting the biological activities of this compound:
Properties
IUPAC Name |
methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-11-3-4-5(6(10)12-2)13-7(8)9-4/h3H2,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAWCRCSPPWHCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(SC(=N1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733754-08-0 | |
Record name | methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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